

Comprehensive Spectral Characterization Guide: 6-Chloro-2-(difluoromethyl)quinazolin-4- ol

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Compound of Interest

Compound Name:	6-Chloro-2-(difluoromethyl)quinazolin-4-ol
CAS No.:	50419-38-0
Cat. No.:	B1461086

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Executive Summary

This technical guide provides a rigorous spectroscopic framework for the characterization of **6-Chloro-2-(difluoromethyl)quinazolin-4-ol** (CAS: Analogous to 50419-37-9). While often designated as an "-ol" (lactim), this compound exists predominantly as the quinazolin-4(3H)-one (lactam) tautomer in both solid state and polar solvents.

This molecule represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors where the difluoromethyl group (

) serves as a lipophilic hydrogen bond donor/acceptor bioisostere. The presence of the 6-chloro substituent and the fluorinated motif introduces unique spectral signatures in NMR (

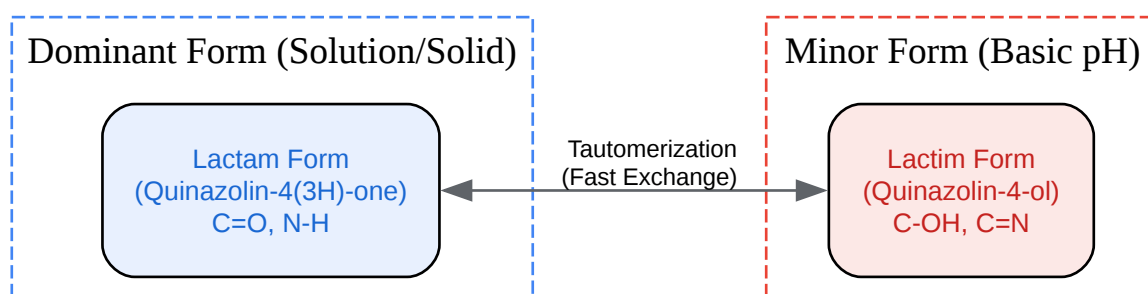
), IR, and Mass Spectrometry.[1]

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is a prerequisite for accurate spectral interpretation. The compound exists in a dynamic equilibrium between the lactam (A) and lactim (B) forms.

- Lactam (A): 6-Chloro-2-(difluoromethyl)quinazolin-4(3H)-one. Favored in polar solvents (DMSO-) and solid state. Characterized by a carbonyl stretch and an N-H signal.[2]
- Lactim (B): **6-Chloro-2-(difluoromethyl)quinazolin-4-ol**. Favored in high pH conditions or specific non-polar interactions. Characterized by an aromatic hydroxyl group.[3]

Tautomeric Equilibrium Diagram



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Caption: The lactam form is the primary species observed in standard NMR solvents.[1]

Synthesis & Sample Preparation

To ensure spectral fidelity, the sample must be prepared with high purity.[1] The standard synthesis involves the condensation of 2-amino-5-chlorobenzamide with difluoroacetic anhydride.

Synthesis Workflow[2][3][4][5][6][7][8]

- Reactants: 2-Amino-5-chlorobenzamide (1.0 eq) + Difluoroacetic anhydride (1.5 eq).
- Conditions: Reflux in glacial acetic acid or toluene/pyridine for 4–6 hours.
- Workup: Cool to precipitate product; wash with water/cold ethanol.

- Purification: Recrystallization from Ethanol/DMF.

Analytical Sample Prep

- NMR: Dissolve 5–10 mg in 0.6 mL DMSO-
.
(CDCl₃ may require warming and shows broader exchangeable peaks).
- MS: Dilute to 10 μM in Methanol/Water (50:50) + 0.1% Formic Acid.
- IR: KBr pellet or ATR (Attenuated Total Reflectance) on neat solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][8][9][10]

The NMR data below represents the expected spectral signature derived from structure-activity relationships of quinazolinones.

¹H NMR (400 MHz, DMSO-)

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment
NH	12.80 – 13.10	br s	-	N3-H (Exchangeable)
H-5	8.05 – 8.15	d		Ar-H (Ortho to C=O)
H-7	7.80 – 7.90	dd		Ar-H (Ortho to Cl)
H-8	7.65 – 7.75	d		Ar-H (Ortho to N)
CHF	6.70 – 7.10	t		Difluoromethyl proton

- Key Diagnostic: The triplet at

6.9 ppm with a large coupling constant (Hz) is the definitive signature of the group.

- H-5 Shift: Deshielded significantly due to the peri-effect of the carbonyl oxygen.

C NMR (100 MHz, DMSO-)

Carbon Type	Shift (ppm)	Splitting	Coupling (Hz)	Assignment
C=O	159.5 – 161.0	s	-	C-4 (Carbonyl)
C=N	150.0 – 153.0	t	-	C-2 (Quaternary)
Ar-C	146.0 – 148.0	s	-	C-8a (Bridgehead)
Ar-C	134.0 – 135.0	s	-	C-7
Ar-C	130.0 – 131.0	s	-	C-6 (C-Cl)
Ar-C	126.0 – 127.0	s	-	C-5
Ar-C	124.0 – 125.0	s	-	C-8
Ar-C	120.0 – 122.0	s	-	C-4a (Bridgehead)
CHF	108.0 – 114.0	t	-	Difluoromethyl carbon

F NMR (376 MHz, DMSO-)

- Shift: -120.0 to -126.0 ppm.
- Pattern: Doublet (due to coupling with the single proton on the same carbon).
- Coupling:

Hz.

Mass Spectrometry (MS)[9][12][13]

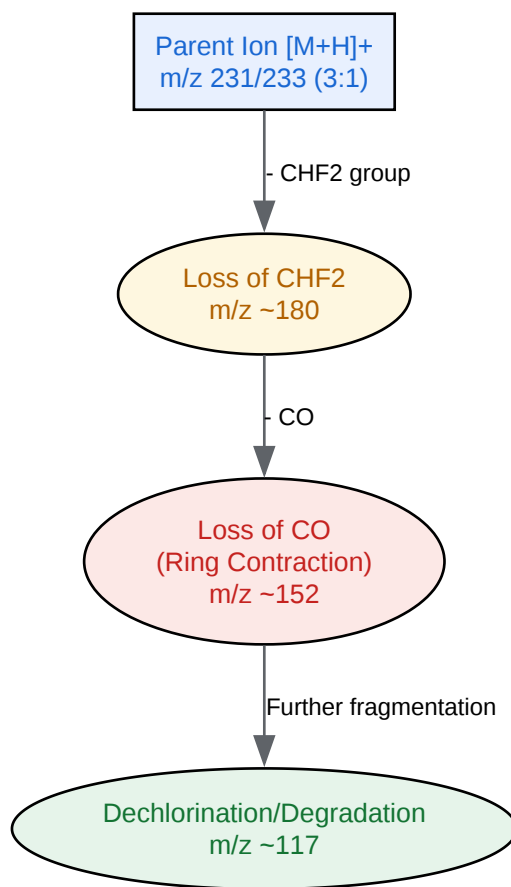
Ionization & Molecular Weight[6]

- Formula:
- Exact Mass: 230.0058
- Ionization Mode: ESI (+) or EI (70 eV).

Fragmentation Pattern (EI/ESI)[6]

m/z (approx)	Ion Identity	Mechanism
231 / 233		Parent Ion (3:1 ratio due to)
180 / 182		Loss of difluoromethyl radical/group
152 / 154		Ring contraction (loss of Carbonyl)
117		Benzyne/aniline type fragment

MS Fragmentation Pathway Diagram[1][13]



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Caption: Proposed ESI(+) fragmentation pathway for structural confirmation.

Infrared Spectroscopy (IR)[3][9]

Data acquired via ATR-FTIR.

Wavenumber (cm)	Functional Group	Description
3100 – 3250	N-H Stretch	Broad band, indicative of the lactam form.
3050 – 3080	Ar-C-H Stretch	Weak aromatic proton signals.
1680 – 1710	C=O Stretch	Strong Amide I band. Diagnostic of quinazolinone core.
1600 – 1620	C=N / C=C	Skeletal ring vibrations.
1100 – 1200	C-F Stretch	Strong, broad bands characteristic of fluorinated alkyls.
750 – 800	C-Cl Stretch	Characteristic aryl chloride fingerprint.[1]

References

- Synthesis of Quinazolinones: Zhang, J., et al. "Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides." RSC Advances, 2016.[1]
- Tautomerism in N-Heterocycles: Ghiviriga, I., et al. "Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones." Organic & Biomolecular Chemistry, 2009.[1]
- Mass Spectrometry of Quinazolines: "Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety." Journal of American Science, 2012.[1]
- General Spectral Data Source: National Institutes of Health (NIH) PubChem Database. "2-(Difluoromethyl)quinazolin-4-ol (Analog Data)."

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Sources

- [1. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents \[patents.google.com\]](#)
- [2. chemicalbook.com \[chemicalbook.com\]](#)
- [3. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease \(SARS-CoV-2 Mpro\) - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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